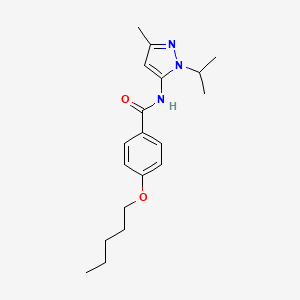

N-(1-异丙基-3-甲基-1H-吡唑-5-基)-4-(戊氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their roles as anti-inflammatory agents, antiviral agents, and anticancer agents. The papers provided discuss various benzamide derivatives with different substitutions and their synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoyl isothiocyanate with different nucleophiles followed by alkylation and further reactions to introduce various substituents. For instance, the synthesis of benzamide-based 5-aminopyrazoles was achieved through a reaction with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and a reaction with hydrazine . Similarly, antipyrine derivatives were synthesized and characterized, indicating the versatility of the synthetic routes for benzamide derivatives . These synthetic methods are crucial for creating a library of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . The X-ray structure characterization provides detailed insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-interactions, which are significant for the stability and biological activity of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition and rearrangement, to form novel classes of compounds . The reactivity of these compounds is influenced by the substituents on the benzamide core, which can lead to different biological activities. The intermolecular interactions, such as hydrogen bonds and π-interactions, play a role in the reactivity and assembly of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solid-state structures, analyzed through Hirshfeld surface analysis and DFT calculations, reveal the importance of electrostatic energy contributions and the role of hydrogen bonding in the stabilization of the molecular sheets . The thermal analysis of these compounds provides information on their stability and decomposition patterns, which are essential for their potential applications .

Biological Evaluation

Benzamide derivatives have shown remarkable biological activities, including antiavian influenza virus activity, with some compounds exhibiting significant antiviral activities against the H5N1 subtype . The antiproliferative activity of certain benzamide derivatives has been demonstrated in cancer cell lines, with effects on mTORC1 activity and autophagy . Additionally, these compounds have been screened for their inhibitory potential against various enzymes, indicating their potential to bind nucleotide protein targets .

科学研究应用

杂环化合物的合成

类似化合物的关键应用之一涉及合成显示对特定靶标具有显着活性的新型杂环结构。例如,苯甲酰胺基5-氨基吡唑已通过一条新途径合成,产生了具有显着抗病毒活性的化合物,特别是对禽流感病毒(H5N1)病毒,展示了它们在抗病毒药物开发中的潜力(Hebishy、Salama 和 Elgemeie,2020 年)。这证明了苯甲酰胺和吡唑衍生物在生成具有生物活性的分子方面的多功能性。

生物活性

苯甲酰胺和吡唑衍生物因其潜在的生物学应用而受到研究。例如,N-(2,3-二甲基-5-氧代-1-苯基-2,5-二氢-1H-吡唑-4-基)苯甲酰胺表现出潜在的生物学应用,并筛选了其对特定酶的抑制潜力,展示了它们在药物化学领域的关联性(Saeed 等,2015 年)。

类似安替比林的衍生物

类似安替比林的衍生物的研究和开发进一步强调了该化学空间内化合物的广泛适用性。已经合成和表征了特定衍生物,揭示了它们在分子间相互作用和潜在生物活性方面的见解。此类化合物在药物化学中的应用具有相当大的意义,因为它们可以结合核苷酸蛋白靶标,表明它们在药物设计和开发中的多功能性(Saeed 等,2020 年)。

属性

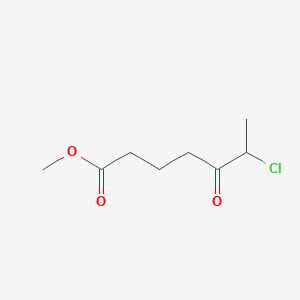

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-5-6-7-12-24-17-10-8-16(9-11-17)19(23)20-18-13-15(4)21-22(18)14(2)3/h8-11,13-14H,5-7,12H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMXCKEHAEXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)

![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)